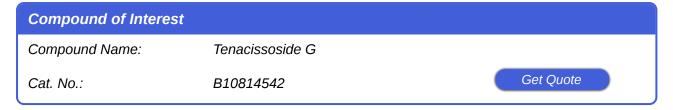


Tenacissoside G: A Technical Guide to a C21 Steroidal Glycoside with Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G is a C21 steroidal glycoside, a class of natural products known for their diverse and potent biological activities. Isolated from the stems of Marsdenia tenacissima, a plant with a long history in traditional medicine, **Tenacissoside G** has emerged as a compound of significant scientific interest.[1][2] This technical guide provides a comprehensive overview of **Tenacissoside G**, focusing on its classification, structural elucidation, mechanisms of action, and the experimental protocols used for its characterization. The document synthesizes current research to highlight its potential in oncology—specifically in overcoming multidrug resistance—and in treating inflammatory conditions like osteoarthritis. All quantitative data, signaling pathways, and experimental workflows are presented in structured tables and diagrams to facilitate in-depth understanding and further research.

Classification and Structure Elucidation

Tenacissoside G belongs to the family of C21 steroidal glycosides, which are characterized by a 21-carbon steroid aglycone linked to one or more sugar moieties. These compounds are predominantly found in plants of the Apocynaceae family, including the genus Marsdenia.[3][4] The structural backbone and attached sugar chains are crucial for their biological function.

Isolation and Purification Protocol



The isolation of **Tenacissoside G** from its natural source, the stems of Marsdenia tenacissima, is a multi-step process involving extraction and chromatography. The following is a representative protocol based on methods for isolating similar compounds from this plant.[5][6]

- Extraction: Air-dried and powdered stems of M. tenacissima are exhaustively extracted with 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.
- Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. C21 steroidal glycosides like **Tenacissoside G** are typically enriched in the ethyl acetate fraction.
- Column Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography.
 - Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, often starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃-MeOH, 100:1 to 10:1 v/v).
 - Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column, typically eluting with a methanol-chloroform mixture (e.g., 1:1 v/v) to remove pigments and smaller molecules.
- Preparative HPLC: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient to yield pure **Tenacissoside G**.[7]

Structural Data

The structure of **Tenacissoside G** was elucidated using extensive spectroscopic analysis, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7] [8]

Table 1: Physicochemical and Spectroscopic Data for Tenacissoside G

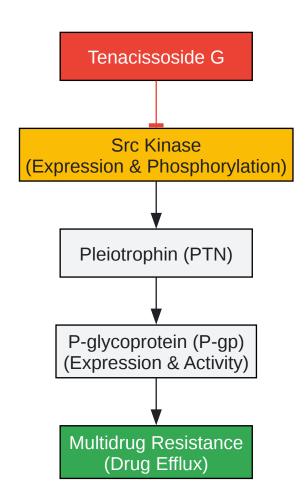


Property	Data	Reference(s)
Molecular Formula	C42H64O14	[9]
Molecular Weight	792.96 g/mol	[9]
Mass Spectrometry	ESI-MS analysis is used to confirm the molecular weight.	[7]
¹ H-NMR Data	Specific proton chemical shifts are detailed in the literature, confirming the steroidal nucleus and sugar moieties.	[7][8]
¹³ C-NMR Data	Specific carbon chemical shifts are detailed in the literature, confirming the 42 carbon atoms of the structure.	[7][8]

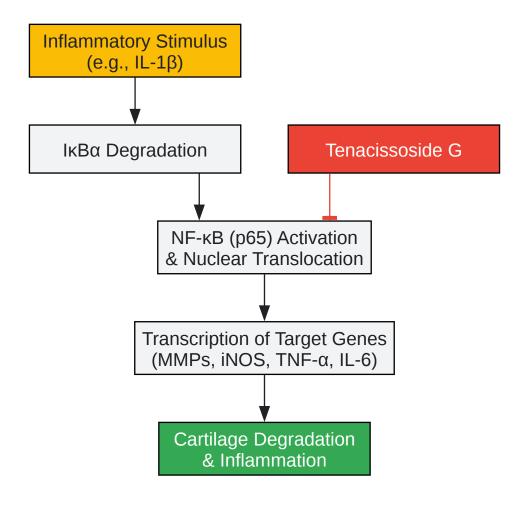
Note: The detailed ¹H and ¹³C NMR chemical shift assignments are found in the supplementary materials of the cited literature.[8]











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